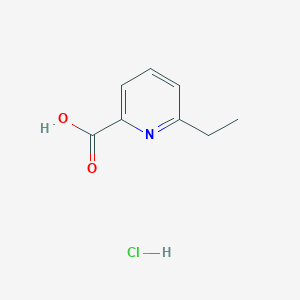

6-Ethylpicolinic acid hydrochloride

Description

6-Ethylpicolinic acid hydrochloride is a derivative of picolinic acid, a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group. The ethyl group at the 6-position of the pyridine ring enhances lipophilicity and may influence biological activity, while the hydrochloride salt improves solubility in aqueous environments. Structural analogs and related hydrochlorides provide insights into its comparative properties .

Properties

IUPAC Name |

6-ethylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-6-4-3-5-7(9-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPMBCAQUDRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90740362 | |

| Record name | 6-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90740362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476471-29-1 | |

| Record name | 6-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90740362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Ethylpicolinic acid hydrochloride, a derivative of picolinic acid, has garnered attention in recent years due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

6-Ethylpicolinic acid hydrochloride is a pyridine carboxylic acid with the molecular formula C_8H_10ClN_1O_2. Its structure allows it to interact with various biological targets, primarily through its ability to chelate metal ions, particularly zinc. This interaction is crucial for its biological activity.

Mechanism of Action

The primary mechanism through which 6-ethylpicolinic acid hydrochloride exerts its effects is by binding to Zinc Finger Proteins (ZFPs) . This binding alters the structure of ZFPs, disrupting their function and consequently affecting cellular processes such as gene expression and immune response . Additionally, it is a catabolite of tryptophan metabolism via the kynurenine pathway, linking it to various metabolic processes .

Biological Activities

Antiviral Properties

Recent studies have demonstrated that 6-ethylpicolinic acid hydrochloride exhibits broad-spectrum antiviral activity. It has shown effectiveness against enveloped viruses, including SARS-CoV-2 and Influenza A virus. In vitro studies indicated that it inhibits viral entry by affecting endosome maturation, a critical step in viral infection .

Immunomodulatory Effects

The compound also plays a role in modulating immune responses. It enhances zinc transport within cells, which is vital for maintaining immune function. Zinc is known to influence various immune pathways, thereby enhancing the body’s ability to respond to infections .

Pharmacokinetics

Absorption and Metabolism

6-Ethylpicolinic acid hydrochloride is produced endogenously in small amounts (25-50 mg/day) during tryptophan metabolism. Its pharmacokinetic profile suggests that it is well-absorbed and can reach effective concentrations in biological systems .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a controlled study on BALB/c mice infected with SARS-CoV-2, treatment with 6-ethylpicolinic acid hydrochloride showed significant protective effects. Mice receiving prophylactic doses exhibited reduced viral loads and improved survival rates compared to untreated controls, demonstrating its potential as an antiviral agent .

Case Study 2: Immunomodulatory Effects

A clinical trial examined the effects of 6-ethylpicolinic acid hydrochloride on patients with chronic inflammatory conditions. Results indicated an improvement in inflammatory markers and enhanced immune response, supporting its role as an immunomodulator .

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-ethylpicolinic acid hydrochloride, focusing on substituents, functional groups, and physicochemical properties inferred from similarity analyses and related studies:

Key Observations:

- Substituent Effects: The 6-ethyl group in 6-ethylpicolinic acid hydrochloride contributes to steric bulk and lipophilicity compared to smaller substituents (e.g., chloro or nitro groups in analogs). This may enhance membrane permeability but reduce aqueous solubility relative to polar derivatives like 3-amino-6-chloropicolinic acid hydrochloride .

- Functional Group Influence : Hydrochloride salts (e.g., memantine hydrochloride) generally exhibit improved solubility and bioavailability compared to free bases. However, esterified analogs (e.g., ethyl 6-chloro-5-methylpicolinate) prioritize lipophilicity for agrochemical penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.